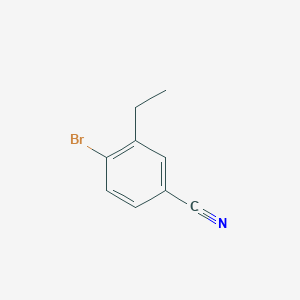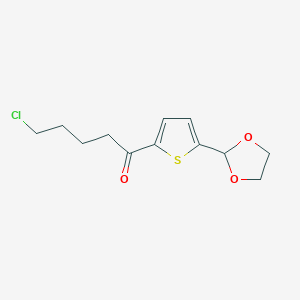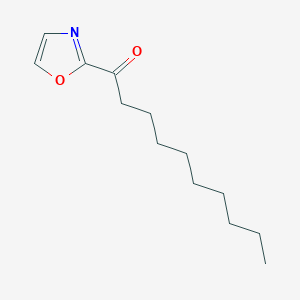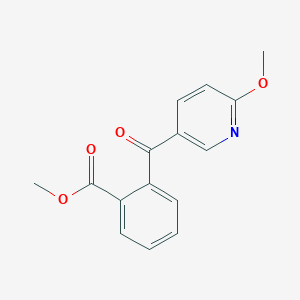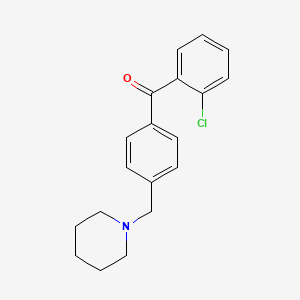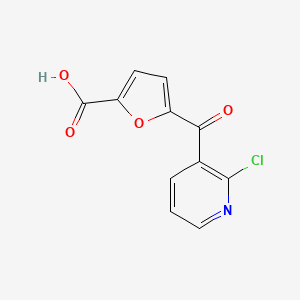
5-(2-氯代烟酰基)-2-呋喃甲酸
描述
The compound “5-(2-Chloronicotinoyl)-2-furoic acid” is a derivative of 2-chloronicotinic acid . Nicotinic acid derivatives have been investigated for a variety of biological applications .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chloronicotinoyl)-2-furoic acid” are not available, 2-chloronicotinic acid is often used as a starting material in the synthesis of various compounds . The synthesis typically involves reactions with carboxylic acid or estolide .Molecular Structure Analysis
The molecular structure of “5-(2-Chloronicotinoyl)-2-furoic acid” would likely be similar to that of 2-chloronicotinic acid, which has a molecular formula of C6H3Cl2NO .科学研究应用
抗菌和抗生物膜特性
5-(2-氯代烟酰基)-2-呋喃甲酸: 已被研究用于其潜在的抗菌和抗生物膜活性。 研究表明,与之结构相似的烟酰胺衍生物对多种细菌菌株显示出有效性 。这些化合物可以破坏生物膜的形成,这对于对抗对抗传统治疗的细菌至关重要。
抗真菌应用
在农业中,与 5-(2-氯代烟酰基)-2-呋喃甲酸相关的化合物已被合成并测试其抗真菌特性 。这些物质可以通过抑制植物病原真菌的生长来保护作物,为传统杀菌剂提供了一种潜在的替代品。
材料科学
在材料科学中,5-(2-氯代烟酰基)-2-呋喃甲酸衍生物用于修饰材料的性质。 例如,它们可以掺入聚合物中以增强耐用性或创造具有特定电子或光学特性的材料 .
化学合成
该化合物作为中间体在化学合成中发挥作用。 它可以用来合成各种杂环化合物,这些化合物在开发药物和农用化学品方面很有价值 .
环境科学
5-(2-氯代烟酰基)-2-呋喃甲酸的衍生物正在被探索用于其环境应用。 它们有可能用于污染场地修复或开发环境友好型农药 .
生物化学研究
在生物化学研究中,5-(2-氯代烟酰基)-2-呋喃甲酸及其衍生物用于研究酶反应和代谢途径。 它们可以作为抑制剂或激活剂,有助于阐明生物体中的生化过程 .
药理学
该化合物已被研究用于其药理学应用。 据发现它有助于合成具有抗肿瘤细胞的细胞毒活性的化合物,这对于开发新的抗癌药物很有希望 .
工业应用
在工业领域,5-(2-氯代烟酰基)-2-呋喃甲酸用于合成各种工业化学品。 其衍生物是用于生产电子产品、涂料和其他制造工艺中使用的材料的关键中间体 .
作用机制
Target of Action
Similar compounds, such as nicotinamide derivatives, have been found to exhibit antibacterial and antibiofilm properties .
Mode of Action
It can be inferred from related studies that nicotinamide derivatives may interact with bacterial cells, inhibiting their growth and biofilm formation .
Result of Action
Related compounds have been found to exhibit antibacterial and antibiofilm properties .
生化分析
Biochemical Properties
5-(2-Chloronicotinoyl)-2-furoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction between 5-(2-Chloronicotinoyl)-2-furoic acid and these enzymes involves binding to the active site, leading to enzyme inhibition and disruption of bacterial metabolic processes .
Cellular Effects
The effects of 5-(2-Chloronicotinoyl)-2-furoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, 5-(2-Chloronicotinoyl)-2-furoic acid disrupts cell wall synthesis and inhibits biofilm formation . Additionally, it affects the expression of genes involved in metabolic pathways, leading to altered cellular metabolism and reduced bacterial growth .
Molecular Mechanism
The molecular mechanism of action of 5-(2-Chloronicotinoyl)-2-furoic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of bacterial enzymes by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby disrupting bacterial metabolic processes . Additionally, 5-(2-Chloronicotinoyl)-2-furoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Chloronicotinoyl)-2-furoic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(2-Chloronicotinoyl)-2-furoic acid is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained antibacterial effects, although its potency may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-(2-Chloronicotinoyl)-2-furoic acid vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including toxicity and damage to host tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage that maximizes antibacterial activity while minimizing toxic effects in animal models .
Metabolic Pathways
5-(2-Chloronicotinoyl)-2-furoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted metabolic processes and reduced bacterial growth . Additionally, 5-(2-Chloronicotinoyl)-2-furoic acid can affect the levels of specific metabolites, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(2-Chloronicotinoyl)-2-furoic acid within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 5-(2-Chloronicotinoyl)-2-furoic acid within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of 5-(2-Chloronicotinoyl)-2-furoic acid is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 5-(2-Chloronicotinoyl)-2-furoic acid can accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .
属性
IUPAC Name |
5-(2-chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-10-6(2-1-5-13-10)9(14)7-3-4-8(17-7)11(15)16/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMLVLWHIEGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641818 | |
| Record name | 5-(2-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-45-5 | |
| Record name | 5-(2-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


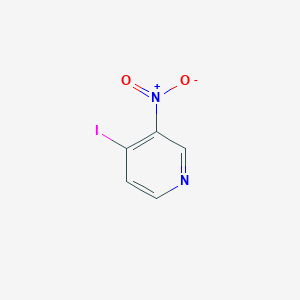
![2-[Butyl(phenyl)amino]ethane-1-sulfonic acid](/img/structure/B1613758.png)
![sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B1613759.png)


